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molecular formula C8H7BrClNO B8680421 Furo[3,2-c]pyridine,2-(bromomethyl)-,hydrochloride

Furo[3,2-c]pyridine,2-(bromomethyl)-,hydrochloride

Cat. No. B8680421
M. Wt: 248.50 g/mol
InChI Key: XVTGGBLGKFZEDX-UHFFFAOYSA-N
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Patent
US08193359B2

Procedure details

A stirred suspension of furo[3,2-c]pyridin-2-ylmethanol (Preparation 4, 1.47 g, 9.9 mmol) in anhydrous CH2Cl2 (60 mL) was treated with CBr4 (4.90 g, 14.8 mmol). The mixture was cooled down to 0° C., before being treated with PPh3 (3.88 g, 14.8 mmol). After 2 h at 20° C., the reaction was filtered, then the filtrate was diluted with CH2Cl2 (50 mL), before being washed with saturated aqueous NaHCO3 (2×50 mL) and H2O (50 mL). The CH2Cl2 solution was extracted with 2 M HCl (3×50 mL), then the combined HCl extracts were evaporated to furnish the title compound: m/z (ES+)=211.9, 213.9 [M+H]+.
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
4.9 g
Type
reactant
Reaction Step Two
Name
Quantity
3.88 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[C:9]2[CH:8]=[CH:7][N:6]=[CH:5][C:4]=2[CH:3]=[C:2]1[CH2:10]O.C(Br)(Br)(Br)[Br:13].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C(Cl)[Cl:37]>>[ClH:37].[Br:13][CH2:10][C:2]1[O:1][C:9]2[CH:8]=[CH:7][N:6]=[CH:5][C:4]=2[CH:3]=1 |f:4.5|

Inputs

Step One
Name
Quantity
1.47 g
Type
reactant
Smiles
O1C(=CC=2C=NC=CC21)CO
Name
Quantity
60 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
4.9 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Step Three
Name
Quantity
3.88 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction was filtered
ADDITION
Type
ADDITION
Details
the filtrate was diluted with CH2Cl2 (50 mL)
WASH
Type
WASH
Details
before being washed with saturated aqueous NaHCO3 (2×50 mL) and H2O (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The CH2Cl2 solution was extracted with 2 M HCl (3×50 mL)
CUSTOM
Type
CUSTOM
Details
the combined HCl extracts were evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.BrCC1=CC=2C=NC=CC2O1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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